2-Chloro-5-(5-chloro-2-methoxyphenyl)phenol
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Overview
Description
2-Chloro-5-(5-chloro-2-methoxyphenyl)phenol is an organic compound that belongs to the class of chlorophenols. Chlorophenols are a group of chemicals where chlorine atoms are bonded to a phenol molecule. This compound is characterized by the presence of two chlorine atoms and a methoxy group attached to a biphenyl structure. It is used in various chemical and industrial applications due to its unique properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Chloro-5-(5-chloro-2-methoxyphenyl)phenol typically involves the chlorination of 5-chloro-2-methoxyphenol. The reaction is carried out under controlled conditions to ensure selective chlorination at the desired positions. Common reagents used in this process include chlorine gas or sodium hypochlorite, and the reaction is often conducted in the presence of a catalyst such as iron(III) chloride.
Industrial Production Methods
On an industrial scale, the production of this compound involves similar chlorination processes but with optimized conditions for large-scale synthesis. This includes the use of continuous flow reactors and advanced purification techniques to ensure high yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
2-Chloro-5-(5-chloro-2-methoxyphenyl)phenol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the chlorophenol to its corresponding phenol or hydroxy derivatives.
Substitution: The chlorine atoms can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Nucleophiles like amines or thiols can be used in the presence of a base to facilitate substitution reactions.
Major Products Formed
Oxidation: Quinones and other oxidized phenolic compounds.
Reduction: Hydroxy derivatives and dechlorinated phenols.
Substitution: Amino or thiol-substituted phenols.
Scientific Research Applications
2-Chloro-5-(5-chloro-2-methoxyphenyl)phenol has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential antimicrobial and antifungal properties.
Medicine: Research is ongoing to explore its potential use in pharmaceuticals, particularly in the development of new drugs.
Industry: It is used in the production of pesticides, disinfectants, and other industrial chemicals.
Mechanism of Action
The mechanism by which 2-Chloro-5-(5-chloro-2-methoxyphenyl)phenol exerts its effects involves interactions with cellular components. The compound can disrupt cell membranes and interfere with enzyme activity, leading to antimicrobial effects. It may also interact with specific molecular targets, such as proteins or nucleic acids, to exert its biological effects.
Comparison with Similar Compounds
Similar Compounds
- 2-Chloro-5-methoxyphenyl boronic acid
- 2-Chloro-5-methylphenol
- 5-Chloro-2-methoxyphenyl isocyanate
Uniqueness
2-Chloro-5-(5-chloro-2-methoxyphenyl)phenol is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity and potency in various applications, making it valuable for specific industrial and research purposes.
Properties
IUPAC Name |
2-chloro-5-(5-chloro-2-methoxyphenyl)phenol |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H10Cl2O2/c1-17-13-5-3-9(14)7-10(13)8-2-4-11(15)12(16)6-8/h2-7,16H,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RVKFVEFOQRRALC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)Cl)C2=CC(=C(C=C2)Cl)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H10Cl2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60686081 |
Source
|
Record name | 4,5'-Dichloro-2'-methoxy[1,1'-biphenyl]-3-ol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60686081 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
269.12 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1262001-34-2 |
Source
|
Record name | 4,5'-Dichloro-2'-methoxy[1,1'-biphenyl]-3-ol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60686081 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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